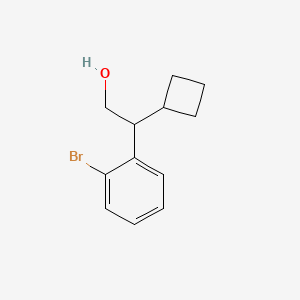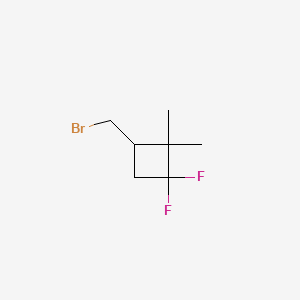![molecular formula C7H9F3O2 B13469505 [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13469505.png)
[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol: is a chemical compound known for its unique bicyclic structure and the presence of a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoromethyl)-2-oxabicyclo[211]hexan-4-yl]methanol typically involves the reaction of a suitable bicyclic precursor with trifluoromethylating agents under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents or biochemical pathways.
Medicine: In medicine, the compound is explored for its potential pharmacological properties. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties can improve the performance of coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
- [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
- 1-[3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine hydrochloride
- 3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Comparison: Compared to these similar compounds, [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is unique due to its specific substitution pattern and functional groups. This uniqueness can result in different reactivity, stability, and biological activity, making it a valuable compound for diverse applications.
Propiedades
Fórmula molecular |
C7H9F3O2 |
|---|---|
Peso molecular |
182.14 g/mol |
Nombre IUPAC |
[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)6-1-5(2-6,3-11)4-12-6/h11H,1-4H2 |
Clave InChI |
BIGNVVVAMYULAF-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(OC2)C(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13469428.png)
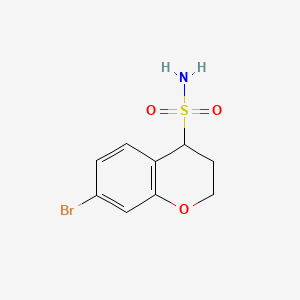


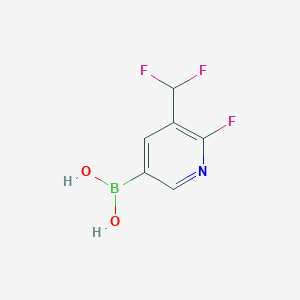

![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)
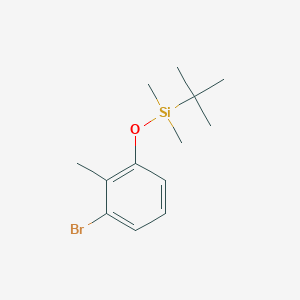
dimethylsilane](/img/structure/B13469487.png)

